7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
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Overview
Description
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a tetrazole ring fused to a quinoxaline core, with a chlorine atom at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinones with tetrazoles in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a ring-opening and cyclization mechanism, facilitated by visible light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the developed protocols has been demonstrated by gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form biheterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic conditions and may be facilitated by light or heat.
Major Products
Oxidation: Quinoxalin-4-ones.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Cyclization: Biheterocyclic systems such as benzimidazoles.
Scientific Research Applications
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antineoplastic properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of materials for optical devices and other applications.
Mechanism of Action
The mechanism of action of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and cyclization reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine atom at the 7th position.
s-triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to the presence of the chlorine atom at the 7th position, which influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRTTWFBCBNVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438933 |
Source
|
Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161154-16-1 |
Source
|
Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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